Cas no 340-52-3 (nitromethaqualone)

nitromethaqualone 化学的及び物理的性質
名前と識別子
-
- nitromethaqualone
- 3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one
- 3-(2-Methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone #
- 4(3H)-Quinazolinone, 3-(2-methoxy-4-nitrophenyl)-2-methyl-
- 7G855468ZM
- 2-methyl-3-(o-methoxy-p-nitrophenyl)-4-quinazolone
- UNII-7G855468ZM
- 4(1H)-Quinazolinone, 3-(2-methoxy-4-nitrophenyl)-2-methyl-
- Parnox
- 4(3H)-Quinazolinone, 2-methyl-3-(4-nitro-o-anisyl)-
- 2-Methyl-3-(2-methoxy-4-nitrophenyl)quinazolin-4-one
- Nitrometaqualone
- 5-24-03-00145 (Beilstein Handbook Reference)
- 2-Methyl-3-(2-methoxy-4-nitrophenyl)chinazolon-4
- 2-Methyl-3-(2-methoxy-4-nitrophenyl)chinazolon-4 [German]
- BRN 0897371
- Q7041485
- 2-methyl-3-(2'-methoxy-4'-nitrophenyl)-4(3H)-quinazolinone
- DTXSID80187601
- RZHHDMJWDYJXAW-UHFFFAOYSA-N
- SCHEMBL16334540
- 340-52-3
- CHI 26
- 2-METHYL-3-(2-METHOXY-4-NITROPHENYL)-4(3H)-QUINAZOLINONE
-
- インチ: InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2/h3-9H,1-2H3
- InChIKey: RZHHDMJWDYJXAW-UHFFFAOYSA-N
- ほほえんだ: CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 311.09069
- どういたいしつりょう: 311.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 516
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 87.7Ų
じっけんとくせい
- PSA: 85.04
nitromethaqualone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG05281-1mg |
nitromethaqualone |
340-52-3 | ≥98% | 1mg |
$73.00 | 2024-04-20 | |
1PlusChem | 1P00CZNL-5mg |
nitromethaqualone |
340-52-3 | ≥98% | 5mg |
$445.00 | 2024-05-05 | |
A2B Chem LLC | AG05281-5mg |
nitromethaqualone |
340-52-3 | ≥98% | 5mg |
$321.00 | 2024-04-20 | |
1PlusChem | 1P00CZNL-1mg |
nitromethaqualone |
340-52-3 | ≥98% | 1mg |
$126.00 | 2024-05-05 |
nitromethaqualone 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
nitromethaqualoneに関する追加情報
Nitromethaqualone (CAS No. 340-52-3): An Overview of Its Chemical Properties and Applications
Nitromethaqualone (CAS No. 340-52-3) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique properties and potential applications. This compound, also known as 2-(nitromethyl)-N,N-dimethylbenzene-1,4-diamine, is a derivative of methaqualone, a well-known sedative and hypnotic agent. In this article, we will delve into the chemical structure, synthesis methods, pharmacological effects, and recent research developments surrounding nitromethaqualone.
The chemical structure of nitromethaqualone is characterized by a benzene ring with two amine groups at the 1 and 4 positions, and a nitromethyl group attached to the benzene ring. This unique arrangement contributes to its distinct chemical and biological properties. The compound can be synthesized through various methods, including nitration of methaqualone or direct synthesis from benzene derivatives. The precise synthesis route often depends on the specific application and desired purity level.
In terms of physical properties, nitromethaqualone is typically a white crystalline solid with a melting point ranging from 160 to 165°C. It is soluble in organic solvents such as ethanol and chloroform but has limited solubility in water. These properties make it suitable for various laboratory and industrial applications where solubility and stability are critical factors.
Recent research has focused on the pharmacological effects of nitromethaqualone. Studies have shown that it exhibits sedative and hypnotic properties similar to those of methaqualone but with some distinct differences. For instance, nitromethaqualone has been found to have a higher affinity for certain receptors in the central nervous system (CNS), which may contribute to its enhanced efficacy in inducing sleep and reducing anxiety. However, these effects are still under investigation, and more research is needed to fully understand the mechanisms involved.
The potential therapeutic applications of nitromethaqualone are an area of active research. Preliminary studies suggest that it may have utility in treating insomnia, anxiety disorders, and other conditions characterized by CNS hyperactivity. However, it is important to note that these findings are preliminary, and further clinical trials are necessary to establish its safety and efficacy in human subjects.
In addition to its potential therapeutic uses, nitromethaqualone has also been studied for its potential as a research tool in neuroscience. Its ability to modulate specific receptors in the CNS makes it valuable for investigating the underlying mechanisms of sleep regulation and anxiety disorders. Researchers have used nitromethaqualone in animal models to gain insights into the neural pathways involved in these conditions.
The safety profile of nitromethaqualone is another important consideration. While it shows promise as a therapeutic agent, concerns about potential side effects and long-term safety must be addressed. Preclinical studies have indicated that high doses of nitromethaqualone can cause adverse effects such as respiratory depression and cardiovascular changes. Therefore, careful dosing and monitoring are essential when using this compound in both research and clinical settings.
In conclusion, nitromethaqualone (CAS No. 340-52-3) is a fascinating compound with unique chemical properties and potential applications in pharmacology and neuroscience. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential. As more data becomes available, it is likely that nitromethaqualone will play an increasingly important role in both basic research and clinical practice.
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